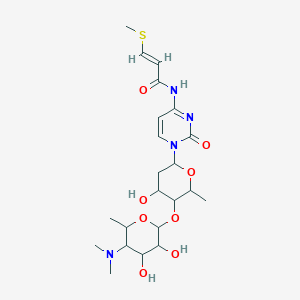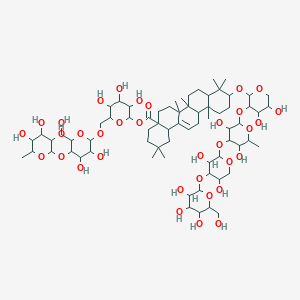
Saponin D, hupehensis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Saponin D, hupehensis is a natural compound found in various plants. It is a triterpenoid saponin and has been extensively studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Isolation
Research has identified and isolated various triterpenoid saponins from Anemone hupehensis, including hupehensis saponin D. These compounds are structurally characterized by specific sugar chains and aglycone parts, contributing to their unique properties and potential applications (Wang, Wu, & Chen, 1997); (Wang, Wu, & Chen, 1993).
Anti-Inflammatory and Immune Modulation
Saponins, including those from Anemone hupehensis, have shown potential in modulating the immune system. Specific saponins have demonstrated inhibitory activities on interleukin-18, a cytokine involved in inflammatory responses (Zhou et al., 2009). This highlights their potential in treating conditions like rheumatoid arthritis.
Analytical Techniques for Saponin Research
Advanced techniques such as electrospray ionization ion-trap tandem mass spectrometry (ESI-MSn) have been utilized to investigate the complex structures of saponins from Anemone hupehensis, enhancing our understanding of their molecular configurations and potential applications (Li et al., 2012).
Role in Plant Defense and Pharmaceutical Properties
Saponins play a crucial role in plant defense against pathogens and herbivores and have garnered attention for their pharmacological properties. They are active constituents in several folk medicines and have a wide range of potential applications in drug research (Augustin et al., 2011).
Potential in Drug Delivery Systems
Saponins' unique molecular characteristics make them suitable as carriers in drug delivery systems. Their amphiphilic structure allows them to improve the solubility and bioavailability of drugs, providing a novel concept for drug delivery (Liao et al., 2021).
Biosynthesis and Bioengineering
Understanding the biosynthesis of saponins is essential for their commercial exploitation. Key enzymes involved in their biosynthesis have been identified, paving the way for bioengineering approaches to enhance saponin production or to produce specific types of saponins (Sawai & Saito, 2011).
Eigenschaften
CAS-Nummer |
152464-75-0 |
|---|---|
Produktname |
Saponin D, hupehensis |
Molekularformel |
C70H114O34 |
Molekulargewicht |
1499.6 g/mol |
IUPAC-Name |
[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[3-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C70H114O34/c1-26-38(75)43(80)47(84)59(94-26)101-54-33(22-72)97-57(50(87)46(54)83)93-25-34-42(79)45(82)49(86)61(98-34)104-64(90)70-18-16-65(3,4)20-29(70)28-10-11-36-67(7)14-13-37(66(5,6)35(67)12-15-69(36,9)68(28,8)17-19-70)99-63-56(40(77)30(73)23-92-63)103-62-52(89)55(39(76)27(2)95-62)102-58-51(88)53(31(74)24-91-58)100-60-48(85)44(81)41(78)32(21-71)96-60/h10,26-27,29-63,71-89H,11-25H2,1-9H3 |
InChI-Schlüssel |
ZOOKJZBDACIZLI-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
Synonyme |
3-O-beta-D-glucopyranosyl(1-->3)-beta-D-ribopyranosyl(1-->3)-alpha-L-rhamnopyranosyl(1-->2)-alpha-L-arabinopyranosyl-oleanolic acid-28-O-alpha-L-rhamnopyranosyl(1-->4)-beta-D-glucopyranosyl (1-->6)-beta-D-glucopyranoside hupehensis saponin D saponin D, hupehensis |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



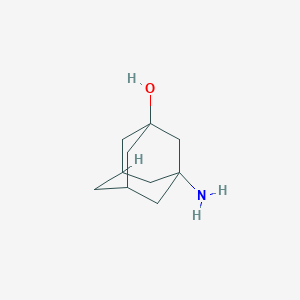
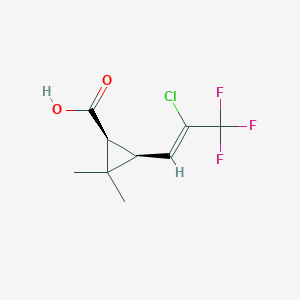
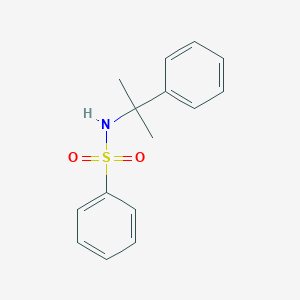
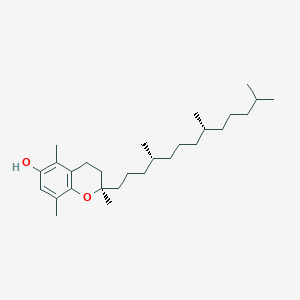
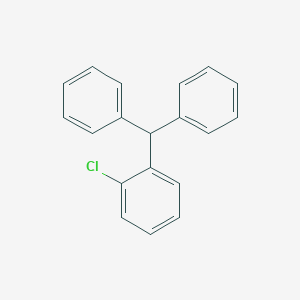
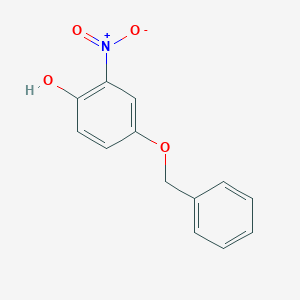
![1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole](/img/structure/B132045.png)
![1-Chloro-2-[dichloro(phenyl)methyl]benzene](/img/structure/B132048.png)
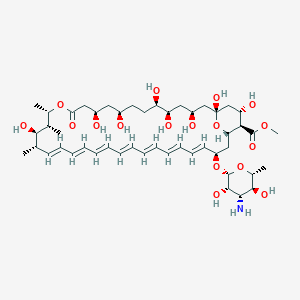
![2-Oxazolidinone,3-(1-methylethyl)-5-(1-propenyl)-,[S-(E)]-(9CI)](/img/structure/B132050.png)
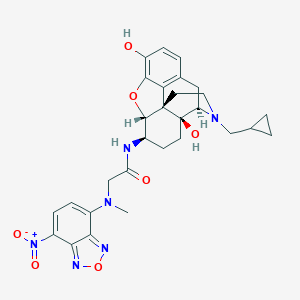
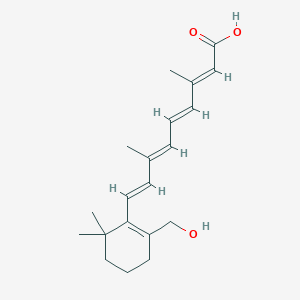
![Thiazolo[4,5-c]quinolin-2-amine](/img/structure/B132059.png)
